molecular formula C20H18FN3O3S B2506923 2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 958702-50-6

2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No. B2506923
CAS RN: 958702-50-6
M. Wt: 399.44
InChI Key: DOBSUSFABWMXQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a chemical entity that appears to be related to a class of compounds with potential biological applications. While the specific compound is not directly mentioned in the provided papers, the structure suggests it may have interesting properties, such as fluorescence or biological activity, as seen in similar compounds discussed in the papers.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or amines. For example, the synthesis of fluorescent dyes in paper starts with N-ethoxycarbonylpyrene and perylene thioamides, which are then converted into various fluorophores. Similarly, the synthesis of benzamide derivatives in paper begins with 4-aminophenazone, indicating that the synthesis of our compound of interest might also involve a multi-step process starting from a simple benzamide or pyrazole derivative.

Molecular Structure Analysis

The molecular structure of the compound likely features a benzamide moiety linked to a thieno[3,4-c]pyrazole ring, which is a fused heterocyclic system. This structure is somewhat analogous to the pyrazole ring found in the compounds synthesized in paper , which are known to interact with biological targets. The presence of a fluorophenyl group could suggest the potential for increased molecular stability or specific biological interactions.

Chemical Reactions Analysis

The compound may undergo various chemical reactions, particularly those typical of benzamides and heterocyclic compounds. For instance, the fluorophenyl group might be involved in electrophilic aromatic substitution reactions, while the ethoxy group could be susceptible to nucleophilic attack or deprotection under certain conditions. The thieno[3,4-c]pyrazole moiety might participate in reactions typical of pyrazoles, such as nucleophilic substitutions or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include fluorescence, as seen in the fluorophores described in paper , where the presence of aromatic systems and heteroatoms contribute to the emission of light upon excitation. The solvatochromism observed in these compounds suggests that our compound might also display changes in its fluorescence properties depending on the solvent used. The presence of the fluorophenyl group could also influence the lipophilicity and thus the bioavailability of the compound, as seen in the synthesis of PET agents in paper .

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Research has been focused on the development of new synthetic routes to create benzamide-based heterocycles, demonstrating significant potential for diverse applications, including medicinal chemistry. For instance, Hebishy et al. (2020) described a new synthesis pathway for benzamide-based 5-aminopyrazoles and their derivatives, highlighting their remarkable anti-avian influenza virus activity (Hebishy et al., 2020). This suggests that structurally similar compounds might also hold potential for antiviral research.

Antiviral and Antibacterial Activities

Compounds with benzamide moiety have been evaluated for their antiviral and antibacterial activities. The study by Hebishy et al. (2020) found that certain benzamide-based compounds possess significant antiviral activities against the H5N1 bird flu influenza, indicating the potential for these compounds in antiviral drug development (Hebishy et al., 2020).

Fluorescence and Material Science Applications

Witalewska et al. (2019) explored the use of N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes. These dyes exhibit fluorescence across a wide spectrum and have potential applications in material science and bioimaging (Witalewska et al., 2019). This suggests that compounds with ethoxycarbonyl groups could be valuable for developing new fluorescent materials.

properties

IUPAC Name

2-ethoxy-N-[2-(4-fluorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c1-2-27-18-6-4-3-5-15(18)20(25)22-19-16-11-28(26)12-17(16)23-24(19)14-9-7-13(21)8-10-14/h3-10H,2,11-12H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBSUSFABWMXQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=C3CS(=O)CC3=NN2C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-(2-(4-fluorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.